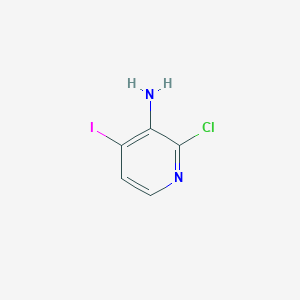

2-Chloro-4-iodopyridin-3-amine

Overview

Description

2-Chloro-3-iodopyridin-4-amine is an antibiotic that inhibits the growth of bacteria. It binds to the glutamate and inhibits its activity, which disrupts the synthesis of bacterial proteins . It also has antimycobacterial activity, with a potency similar to ofloxacin .

Synthesis Analysis

The compound was synthesized by reacting an amine with a halogenated pyridine . The synthesized compound can be converted into a racemic mixture by reacting it with a chiral catalyst . It has been shown to inhibit cell toxicity in mice caused by chemical structures, such as cocaine and morphine .Molecular Structure Analysis

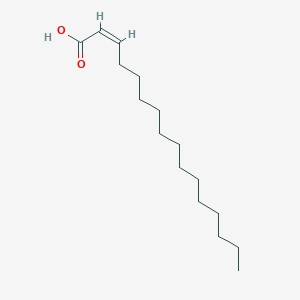

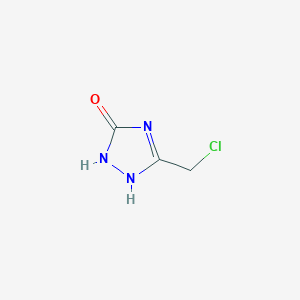

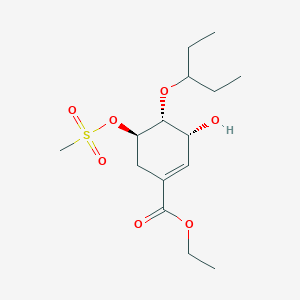

The molecular weight of 2-Chloro-4-iodopyridin-3-amine is 254.46 . Its IUPAC name is 2-chloro-4-iodo-3-pyridinamine . The InChI code is 1S/C5H4ClIN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .Chemical Reactions Analysis

The synthesis pathway for 2-Chloro-3-fluoro-5-iodopyridin-4-amine involves the introduction of a chloro group, a fluoro group, and an iodine atom onto a pyridine ring, followed by the conversion of the resulting intermediate to the desired amine.Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-iodopyridin-3-amine is 254.46 . Its IUPAC name is 2-chloro-4-iodo-3-pyridinamine . The InChI code is 1S/C5H4ClIN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .Scientific Research Applications

Pharmaceutical Research and Development

2-Chloro-4-iodopyridin-3-amine: is a compound with a unique structure that has gained significant attention in pharmaceutical research. Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals . The presence of both chlorine and iodine atoms on the pyridine ring makes it a valuable building block in organic synthesis.

Agrochemical Synthesis

In the agrochemical industry, 2-Chloro-4-iodopyridin-3-amine serves as a precursor for the development of novel pesticides and herbicides. Its reactivity allows for the creation of compounds that can interact specifically with biological targets in pests .

Advanced Material Science

The compound’s unique electronic properties due to the presence of electronegative atoms make it suitable for creating advanced materials. These materials often have specific optical or electronic characteristics desirable in high-tech applications .

Drug Discovery

2-Chloro-4-iodopyridin-3-amine: plays a pivotal role in drug discovery due to its reactive amine group and halogen atoms, offering multiple pathways for chemical interactions. This enhances the potential for discovering new therapeutic agents .

Organic Synthesis

As an intermediate in organic synthesis, 2-Chloro-4-iodopyridin-3-amine exhibits typical reactivity patterns of halogenated aromatics and amines. It’s used in various reactions and pathways, contributing to the synthesis of complex organic molecules .

Chemical Research

The compound’s structure and properties, such as its melting point and solubility, are of interest in chemical research. Understanding these properties helps in the design of new compounds and reaction pathways .

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-iodopyridin-3-amine can be used as a standard or reagent due to its well-defined physical and chemical properties. This aids in the development of new analytical techniques .

Environmental Science

Research into the environmental impact of halogenated compounds like 2-Chloro-4-iodopyridin-3-amine is crucial. It helps in assessing the compound’s behavior in ecosystems and its potential as an environmental pollutant .

Mechanism of Action

Target of Action

2-Chloro-4-iodopyridin-3-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with during chemical reactions, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mode of Action

The mechanism of action of 2-Chloro-4-iodopyridin-3-amine in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, 2-Chloro-4-iodopyridin-3-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Biochemical Pathways

The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

The physical properties of 2-Chloro-4-iodopyridin-3-amine are noteworthy. It typically appears as a crystalline solid under standard conditions . The melting point, solubility, and other physical characteristics are determined by its molecular structure . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .

Result of Action

The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds , leading to the formation of complex structures in the resulting products.

Action Environment

The action of 2-Chloro-4-iodopyridin-3-amine is influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect the efficiency of the reactions it participates in . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the compound’s reactivity and the yield of the resulting products .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOGWKQVHILZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433849 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodopyridin-3-amine | |

CAS RN |

153034-93-6 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)